molecular formula C11H17N3O B1284701 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol CAS No. 953751-96-7

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol

Cat. No.: B1284701
CAS No.: 953751-96-7
M. Wt: 207.27 g/mol
InChI Key: XMIIEPGWBREWAM-UHFFFAOYSA-N
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Description

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol is a chemical compound with the molecular formula C11H17N3O It features a piperidine ring substituted with a hydroxyl group and a pyridine ring substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-5-chloropyridine with piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by reduction of the resulting intermediate to yield the desired product.

Another approach involves the cyclization of a suitable precursor, such as 2-(aminomethyl)pyridine, with a piperidine derivative under acidic or basic conditions. This method may require the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a fully saturated piperidine ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol can be compared with similar compounds such as:

    1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    Aminomethyl propanol: Contains an aminomethyl group but lacks the pyridine and piperidine rings.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8,10,15H,3-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIIEPGWBREWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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